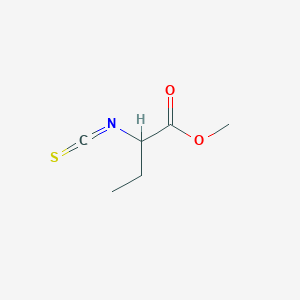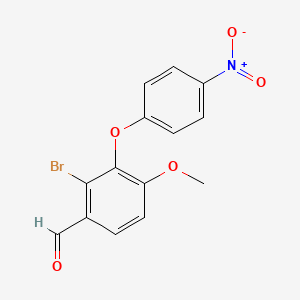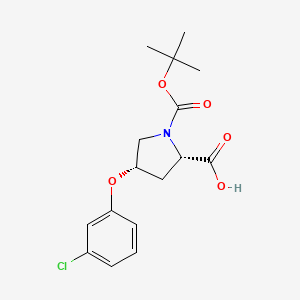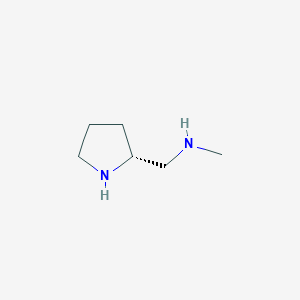
Methyl DL-2-isothiocyanatobutyrate
Overview
Description
“Methyl DL-2-isothiocyanatobutyrate” is a biochemical used for proteomics research . It has a molecular formula of C6H9NO2S and a molecular weight of 159.21 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, isothiocyanates, in general, are known to be produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H9NO2S . The exact mass is 159.03500 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.11, a boiling point of 100ºC, and a flash point of 85.7ºC . The melting point was not available in the search results .Scientific Research Applications
1. Effects on Cell Growth and Apoptosis
- Application in Tissue Engineering: A study by Xiao, Zhao, and Chen (2007) explored derivatives of 3-hydroxybutyric acid, similar to Methyl DL-2-isothiocyanatobutyrate, for their effects on cell apoptosis and calcium concentration in mouse glial cells. The results suggest potential applications in neural protection and tissue engineering.
2. Bioabsorbable Polymers in Medical Applications
- Standards for Bioabsorbable Polymers: The work by Wade, Hegyeli, and Kulkarni (1977) evaluated bioabsorbable polymers like poly(methyl 2-cyanoacrylate), which is structurally related to this compound. Their research is crucial for understanding the biocompatibility and safety of these polymers in medical devices.
3. Potential in Cancer Treatment
- Anti-proliferative Properties: A study by Mamont et al. (1978) on DL-alpha-difluoromethyl ornithine, structurally related to this compound, demonstrated anti-proliferative effects in cultured cells. This suggests potential applications in cancer therapy.
4. Respiratory Disease Treatment
- Bronchodilator in Asthma: Research by Cho et al. (1981) investigated a compound similar to this compound for its bronchodilator and antiallergic properties, indicating potential use in treating respiratory diseases like asthma.
5. Applications in Biochemistry and Chemistry
- Preparation of Optical Active Pentanol: Liu Liang-ming's 2004 study demonstrates the use of related compounds in the preparation of optically active substances, crucial for various biochemical applications.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “Methyl DL-2-isothiocyanatobutyrate” were not found in the search results, isothiocyanates, in general, have been recognized for their potential to make our planet more sustainable . They have been instrumental in the development of advanced materials, including bioconjugates and nanocomposites, with precisely designed controlled macromolecular architecture .
properties
IUPAC Name |
methyl 2-isothiocyanatobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEICALGZPXFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988388 | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68693-53-8 | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68693-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)







